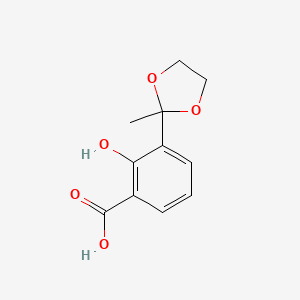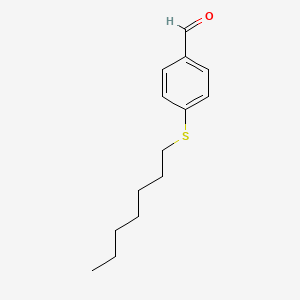
1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxyl and methoxy functional groups attached to the naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde typically involves the functionalization of a naphthalene derivative. One common method is the electrophilic aromatic substitution reaction, where a naphthalene derivative undergoes substitution reactions to introduce the hydroxyl and methoxy groups at specific positions on the ring . The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available naphthalene derivatives. The process may include steps such as nitration, reduction, and subsequent functional group transformations to introduce the hydroxyl and methoxy groups.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Applications De Recherche Scientifique
1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The aldehyde group can undergo nucleophilic addition reactions with various biomolecules, potentially leading to the formation of covalent adducts that modulate biological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-1-naphthaldehyde: Similar structure but lacks the methoxy group.
4-Methoxy-1-naphthol: Similar structure but lacks the aldehyde group.
1-Hydroxy-2-naphthaldehyde: Similar structure but with different substitution pattern.
Uniqueness
1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde is unique due to the presence of both hydroxyl and methoxy groups on the naphthalene ring, along with an aldehyde group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research .
Propriétés
Numéro CAS |
88170-75-6 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H12O3/c1-15-11-6-8(7-13)12(14)10-5-3-2-4-9(10)11/h3,5-7,14H,2,4H2,1H3 |
Clé InChI |
CSPYBIHZRGKPJZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2CCC=CC2=C(C(=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


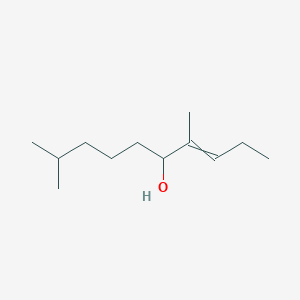
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyrimidin-5-ylcyclohex-2-en-1-one](/img/structure/B14402899.png)
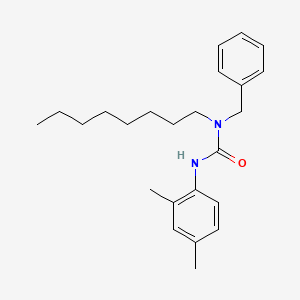
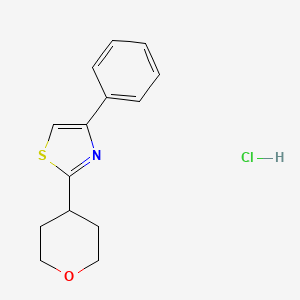

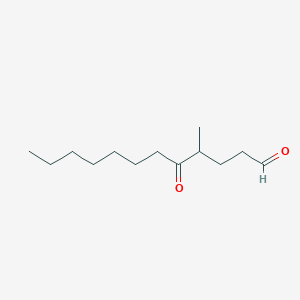
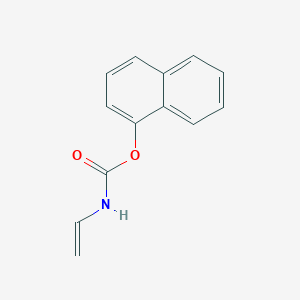
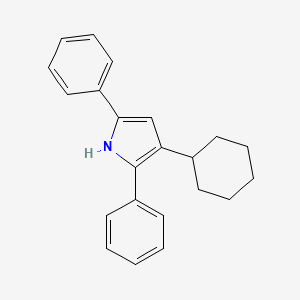


![Acetic acid;bicyclo[5.2.1]dec-8-ene-1,7-diol](/img/structure/B14402940.png)

